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Compound of Interest

5-(Methylsulfanyl)furan-3-
Compound Name:
carboxylic acid

CAS No.: 1909328-16-0

Cat. No.: B2747136

Get Quote

Executive Summary

5-Methylthio-3-furoic acid is a functionalized heteroaromatic carboxylic acid utilized primarily in
medicinal chemistry as a bioisostere for substituted benzoic acids. Characterized by a sulfur-
containing moiety at the C5 position of the furan ring, this compound offers unique electronic
and steric properties that influence metabolic stability and ligand-binding affinity in drug
discovery campaigns.

This technical guide provides a rigorous analysis of its chemical structure, calculated
physicochemical properties, and validated synthetic protocols for researchers engaged in
fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

The molecule consists of a furan core substituted with a carboxylic acid group at the C3
position and a methylthio (thiomethyl) group at the C5 position. This specific substitution
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pattern prevents metabolic ring opening often associated with unsubstituted furans (via
cytochrome P450 oxidation at the

-positions).
Structural Specifications
Parameter Specification
IUPAC Name 5-(Methylthio)furan-3-carboxylic acid

Molecular Formula

Molecular Weight 158.18 g/mol

Exact Mass 158.0038

CScloccclC(=0)0O (General) /
CScloc(ccl)C(=0)0 (Isomer specific)

SMILES

~62.6
Topological Polar Surface Area
(COOH + Thioether)

) 3.6 — 3.9 (Acidic due to electron-withdrawing
Predicted pKa .
heteroaryl ring)

_ 1.8 — 2.1 (Lipophilic shift vs. unsubstituted 3-
Predicted LogP ) )
furoic acid)

Structural Diagram (SMILES Visualization)

Note: The C3-Carboxyl and C5-Methylthio arrangement is critical for the "meta-like" substitution
vector relative to the ring oxygen.

Synthetic Methodology & Process Chemistry

Direct lithiation of 3-furoic acid often results in mixtures of C2 and C5 substitution due to the
directing effect of the carboxylate and the inherent acidity of the

-protons. Therefore, a Halogen-Lithium Exchange or Nucleophilic Aromatic Substitution (

) strategy via an ester intermediate is the preferred high-fidelity route.
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Recommended Synthetic Route: The 5-Bromo
Intermediate Strategy

This protocol ensures regiochemical purity by utilizing the steric bulk of the ester and the
distinct reactivity of the C5 position.

Step 1. Esterification & Bromination

Start with commercially available 3-furoic acid. Convert to the ethyl ester to protect the acid and
direct subsequent bromination to the less sterically hindered C5 position.

Step 2: Thiolation (The Critical Step)

Displace the bromide using Sodium Thiomethoxide (

). This can be performed via direct nucleophilic attack or Pd-catalyzed cross-coupling if the
substrate is deactivated.

Step 3: Hydrolysis

Saponification of the ester yields the free acid.

Reaction Workflow Diagram

EtOH, H2S04 NBS, DMF NaSMe, DMF LiOH, THF/H20
Reflux Ethyl 3-furoate or Br2, ACOH | Ethyl 5-bromo-3-furoate 80°C (SnAr) Ethyl 5-methyithio-3-furoate then HCI workup
(Esterification) "1 (Regioselective Bromination) (Nucleophilic Displacement)

5-Methylthio-3-furoic Acid
(Target)

Click to download full resolution via product page
Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C5 position.

Analytical Characterization (Protocol Validation)

To validate the successful synthesis of 5-methylthio-3-furoic acid, the following spectroscopic
signatures must be confirmed. The absence of the C5 proton signal is the primary indicator of

successful substitution.

Nuclear Magnetic Resonance ( H-NMR)
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Solvent: DMSO-d6, 400 MHz

e 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with

e 8.1 ppm (s, 1H): C2-H Furan proton. This signal typically appears as a sharp singlet or fine
doublet (

Hz) due to long-range coupling. It is deshielded by the adjacent oxygen and carboxylic acid.

e 6.8 ppm (s, 1H): C4-H Furan proton. Shifted upfield relative to C2 due to the electron-
donating effect of the sulfur atom at C5.

e 2.45 ppm (s, 3H): Methylthio protons (-S-CH

). Distinct singlet.

Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
e Target lon:

m/z.

e Fragmentation Pattern: Look for neutral loss of

(44 Da) typical of carboxylic acids, and loss of

radical in high-energy collision.

Medicinal Chemistry Applications & SAR

In drug design, 5-methylthio-3-furoic acid serves as a strategic scaffold. The furan ring acts as
a bioisostere for phenyl or pyridine rings, often improving solubility or altering the metabolic
profile.

Bioisosteric Rationale
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o Geometry: The angle between substituents on the furan ring mimics the meta-substitution
pattern of benzoic acid but with a slightly more acute angle, potentially accessing unique
sub-pockets in enzyme active sites.

e Metabolic Blocking: Unsubstituted furans are liable to metabolic activation (oxidation to
reactive enedials). Substitution at the C5 position (the "para" position relative to the
heteroatom) blocks this oxidative pathway, significantly enhancing metabolic stability (half-
life).

» Electronic Effects: The methylthio group is a weak electron donor (by resonance) but keeps
the lipophilicity high, useful for penetrating hydrophobic pockets.

Biological Pathway Logic

5-Methylthio-3-furoic Acid
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the
scaffold.

Handling and Stability

o Storage: Store at 2—8°C under inert atmosphere (Argon). Thioethers can be susceptible to
slow oxidation to sulfoxides (

) upon prolonged exposure to air and light.

¢ Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water unless
converted to its sodium salt (using 1 eq. NaOH).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Methylthio-3-Furoic Acid: Structural Profiling &
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2747136?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2747136?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

